Cas no 683274-54-6 (Methyl 3-iodobenzo[b]thiophene-2-carboxylate)
Methyl 3-iodobenzo[b]thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-iodobenzo[b]thiophene-2-carboxylate
- Methyl3-iodobenzo[b]thiophene-2-carboxylate
- methyl 3-iodo-1-benzothiophene-2-carboxylate
- A917302
- FS-5117
- AKOS024388210
- DTXSID701259403
- MFCD03407382
- 683274-54-6
-
- MDL: MFCD03407382
- Inchi: 1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
- InChI Key: ONAZJXBGWCWHPN-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)OC)SC2C=CC=CC=21
Computed Properties
- Exact Mass: 317.92115g/mol
- Monoisotopic Mass: 317.92115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 54.5Ų
Methyl 3-iodobenzo[b]thiophene-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 3-iodobenzo[b]thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017355-1g |
Methyl 3-iodobenzo[b]thiophene-2-carboxylate |
683274-54-6 | 95% | 1g |
£75.00 | 2022-03-01 | |
| Fluorochem | 017355-25g |
Methyl 3-iodobenzo[b]thiophene-2-carboxylate |
683274-54-6 | 95% | 25g |
£1121.00 | 2022-03-01 | |
| Chemenu | CM313421-10g |
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683274-54-6 | 95% | 10g |
$461 | 2021-06-17 | |
| Chemenu | CM313421-1g |
Methyl 3-iodobenzo[b]thiophene-2-carboxylate |
683274-54-6 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM313421-5g |
Methyl 3-iodobenzo[b]thiophene-2-carboxylate |
683274-54-6 | 95% | 5g |
$*** | 2023-03-31 | |
| 1PlusChem | 1P00FEKA-250mg |
METHYL 3-IODOBENZO[B]THIOPHENE-2-CARBOXYLATE |
683274-54-6 | 95% | 250mg |
$102.00 | 2025-02-27 | |
| 1PlusChem | 1P00FEKA-1g |
METHYL 3-IODOBENZO[B]THIOPHENE-2-CARBOXYLATE |
683274-54-6 | 95% | 1g |
$215.00 | 2025-02-27 | |
| A2B Chem LLC | AH17914-1g |
Methyl 3-iodobenzo[b]thiophene-2-carboxylate |
683274-54-6 | 95% | 1g |
$134.00 | 2024-04-19 | |
| A2B Chem LLC | AH17914-5g |
Methyl 3-iodobenzo[b]thiophene-2-carboxylate |
683274-54-6 | 95% | 5g |
$403.00 | 2024-04-19 | |
| A2B Chem LLC | AH17914-25g |
Methyl 3-iodobenzo[b]thiophene-2-carboxylate |
683274-54-6 | 95% | 25g |
$1195.00 | 2024-04-19 |
Methyl 3-iodobenzo[b]thiophene-2-carboxylate Suppliers
Methyl 3-iodobenzo[b]thiophene-2-carboxylate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Comprehensive Overview of Methyl 3-iodobenzo[b]thiophene-2-carboxylate (CAS No. 683274-54-6)
Methyl 3-iodobenzo[b]thiophene-2-carboxylate (CAS No. 683274-54-6) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical research, material science, and synthetic chemistry. This heterocyclic compound features a benzo[b]thiophene core substituted with an iodine atom at the 3-position and a methyl ester group at the 2-position, making it a valuable intermediate for further functionalization. Its unique structural attributes have garnered significant attention in the development of novel therapeutic agents and advanced materials.
The growing interest in Methyl 3-iodobenzo[b]thiophene-2-carboxylate is driven by its role in cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, which are pivotal in modern organic synthesis. Researchers frequently search for "iodobenzo[b]thiophene derivatives" or "methyl ester thiophene synthesis" to explore its reactivity and potential applications. The compound's compatibility with palladium-catalyzed reactions further enhances its utility in constructing complex molecular architectures, a topic of high relevance in drug discovery pipelines.
In the context of green chemistry and sustainable synthesis, CAS No. 683274-54-6 has been investigated for its efficiency in minimizing waste generation. Recent trends highlight the demand for "eco-friendly heterocyclic building blocks," aligning with global efforts to reduce hazardous byproducts. The methyl ester moiety in this compound offers a balance between stability and reactivity, enabling chemists to optimize reaction conditions while adhering to atom economy principles.
Another hotspot revolves around the compound's potential in optoelectronic materials. With the rise of organic light-emitting diodes (OLEDs) and photovoltaic devices, queries like "thiophene-based semiconductors" or "iodo-substituted aromatic esters" have surged. The benzo[b]thiophene scaffold contributes to extended π-conjugation, a critical feature for tuning electronic properties. This positions Methyl 3-iodobenzo[b]thiophene-2-carboxylate as a candidate for next-generation functional materials.
From a pharmacological perspective, derivatives of Methyl 3-iodobenzo[b]thiophene-2-carboxylate are explored for their bioactive potential. Searches such as "thiophene-based kinase inhibitors" or "iodoaryl carboxylates in drug design" reflect its relevance in targeting enzyme modulation. The iodine atom serves as a handle for further derivatization, enabling the introduction of diverse pharmacophores to enhance binding affinity or selectivity.
Analytical techniques like NMR spectroscopy and high-resolution mass spectrometry are essential for characterizing CAS No. 683274-54-6, ensuring purity and structural integrity. Laboratories often seek "spectral data for iodobenzo[b]thiophenes" or "methyl ester fragmentation patterns" to validate synthetic outcomes. These methodologies underscore the compound's role in quality control and mechanistic studies.
In summary, Methyl 3-iodobenzo[b]thiophene-2-carboxylate (CAS No. 683274-54-6) stands at the intersection of innovation and practicality. Its multifaceted applications—spanning medicinal chemistry, materials science, and sustainable synthesis—make it a cornerstone in contemporary research. As interdisciplinary collaborations expand, this compound will likely remain a focal point for breakthroughs in science and technology.
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